Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
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Overview
Description
Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex organic compound with the molecular formula C6H44N8O12P4+6. It is known for its unique structure, which includes multiple phosphonate groups and ammonium ions. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves several steps. One common method includes the reaction of ethane-1,2-diylbis(nitrilobis(methylene)) with phosphonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted phosphonate derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. The major products formed from these reactions are various phosphonate derivatives, which can be further utilized in different applications .
Scientific Research Applications
Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of coordination polymers.
Biology: The compound is studied for its potential use in biological systems, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases due to its ability to bind to calcium ions.
Industry: It is used in various industrial processes, including water treatment and as a flame retardant.
Mechanism of Action
The mechanism of action of Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The multiple phosphonate groups in the compound can bind to metal ions, forming stable complexes. This chelation process is crucial in its applications in water treatment and medicine, where it helps in removing or neutralizing metal ions .
Comparison with Similar Compounds
Hexaammonium dihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple phosphonate groups and ammonium ions. Similar compounds include:
Ethylenediaminetetra(methylenephosphonic acid): Another phosphonate compound with chelating properties.
Nitrilotris(methylenephosphonic acid): A compound with similar chelating abilities but different structural features.
1-Hydroxyethane-1,1-diphosphonic acid: Known for its use in medicine, particularly in bone-related treatments.
These compounds share similar chelating properties but differ in their specific structures and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
71334-91-3 |
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Molecular Formula |
C6H44N8O12P4+6 |
Molecular Weight |
544.36 g/mol |
IUPAC Name |
hexaazanium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H20N2O12P4.6H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);6*1H3/p+6 |
InChI Key |
KABWVICPHUAXQG-UHFFFAOYSA-T |
Canonical SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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